7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine
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Overview
Description
7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The chloro and fluorophenyl groups are introduced through nucleophilic substitution reactions using suitable reagents such as chlorinating agents and fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorophenyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolo[5,4-d]pyrimidines.
Scientific Research Applications
7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.
Chemical Biology: Utilized in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-N-(4-methylphenyl)thiazolo[5,4-d]pyrimidin-2-amine
- 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide
Uniqueness
7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and fluorophenyl groups enhances its potential for diverse applications in medicinal chemistry and pharmaceuticals.
Biological Activity
7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
- Chemical Name : this compound
- CAS Number : 1242240-95-4
- Molecular Formula : C11H6ClFN4S
- Molecular Weight : 280.7085 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives and reported the following:
- Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
- The compound demonstrated a notable ability to inhibit biofilm formation in these bacteria, outperforming standard antibiotics like Ciprofloxacin in some cases .
Anticancer Activity
The compound has also been studied for its potential anticancer properties:
- In vitro studies have shown that derivatives of thiazolo[5,4-d]pyrimidin-2-amines can induce apoptosis in cancer cell lines with IC50 values ranging from 15.3 to 29.1 µM against various cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells .
- The presence of the chloro group in the phenyl ring is believed to enhance the anticancer activity of these compounds significantly .
Other Pharmacological Effects
Recent studies have highlighted additional biological activities of this compound:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections, specifically Zika virus (ZIKV) and Dengue virus (DENV), with EC50 values indicating low toxicity compared to other tested compounds .
- Anti-inflammatory Effects : Certain derivatives exhibited promising anti-inflammatory properties, demonstrating a significant reduction in paw edema in animal models compared to standard treatments like indomethacin .
- Cytotoxicity : The compound has been assessed for cytotoxic effects on human liver cells (HepG2), showing low toxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazolo derivatives demonstrated that those containing the thiazolo[5,4-d]pyrimidine core showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ampicillin. The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of thiazolo derivatives, researchers found that modifications at specific positions on the pyrimidine ring significantly altered the cytotoxicity profiles against various cancer cell lines. This study highlighted how structural variations can lead to improved therapeutic indices.
Properties
IUPAC Name |
7-chloro-N-(2-fluorophenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4S/c12-9-8-10(15-5-14-9)18-11(17-8)16-7-4-2-1-3-6(7)13/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPZWNFYCBSGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=C(S2)N=CN=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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